molecular formula C11H8O5 B11882333 5-Methoxy-2-oxo-2H-1-benzopyran-6-carboxylic acid CAS No. 65043-07-4

5-Methoxy-2-oxo-2H-1-benzopyran-6-carboxylic acid

Cat. No.: B11882333
CAS No.: 65043-07-4
M. Wt: 220.18 g/mol
InChI Key: CDCLCSKPYFHCOR-UHFFFAOYSA-N
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Description

5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C11H8O5 and a molecular weight of 220.18 g/mol . Coumarins, including 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid, are widely studied for their potential therapeutic properties and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid or its esters in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its antioxidant activity and makes it a valuable compound for developing therapeutic agents and industrial applications .

Properties

CAS No.

65043-07-4

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

5-methoxy-2-oxochromene-6-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-10-6-3-5-9(12)16-8(6)4-2-7(10)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

CDCLCSKPYFHCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CC(=O)O2)C(=O)O

Origin of Product

United States

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